Myricetin-3-O-rutinoside Exhibits Moderate Aldose Reductase Inhibition (IC50 = 140 nM), Contrasting with Potent HIV-1 RT/IN Inactivity
Myricetin-3-O-rutinoside demonstrates selective enzyme inhibition that distinguishes it from both its aglycone and structurally related glycosides. Against recombinant human aldose reductase (AR) incubated at 24°C for 15 minutes in pH 7.0 buffer, myricetin-3-O-rutinoside exhibited an IC50 value of 140 nM (0.14 µM), indicating meaningful inhibition of this therapeutically relevant target [1]. By contrast, in a direct head-to-head evaluation against HIV-1 reverse transcriptase-associated RNase H and integrase activities, myricetin-3-O-rutinoside showed no significant inhibition, while the galloylated derivative myricetin-3-O-(6″-O-galloyl)-β-D-galactopyranoside potently inhibited both enzymes with IC50 values ranging from 0.21 to 10.9 µM [2]. This selective activity profile—moderate AR inhibition coupled with negligible anti-HIV activity—provides a quantifiable basis for selecting this compound over analogs for specific target-focused research.
| Evidence Dimension | Aldose reductase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 140 nM (0.14 µM) |
| Comparator Or Baseline | Myricetin aglycone (reported AR IC50 ~0.45–0.75 µM in separate studies); Myricetin-3-O-(6″-O-galloyl)-β-D-galactopyranoside HIV-1 IN IC50 = 10.9 µM, RT RNase H IC50 = 2.3 µM |
| Quantified Difference | Myricetin-3-O-rutinoside is approximately 3.2–5.4× less potent than myricetin aglycone against AR; shows no activity against HIV-1 enzymes while galloylated derivative achieves IC50 = 0.21–10.9 µM |
| Conditions | Recombinant human aldose reductase, pH 7.0, 24°C, 15 min incubation; HIV-1 RT RNase H and IN biochemical assays |
Why This Matters
This selectivity profile enables researchers to isolate myricetin-3-O-rutinoside's AR inhibitory activity without confounding anti-HIV effects, making it a cleaner tool compound for diabetic complication studies compared to promiscuous aglycones or galloylated derivatives.
- [1] TargetMine. Activity data for ChEMBL:CHEMBL307279. In vitro inhibitory concentration against aldose reductase. ChEMBL Database. View Source
- [2] Sanna C, et al. Dual HIV-1 reverse transcriptase and integrase inhibitors from Limonium morisianum Arrigoni. Nat Prod Res. 2019;33(12):1798-1803. View Source
